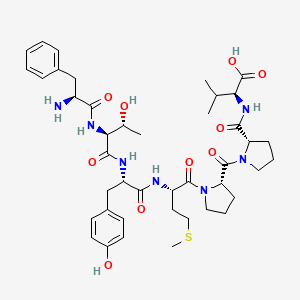![molecular formula C12H16N2O2S B12527253 4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- CAS No. 676553-49-4](/img/structure/B12527253.png)
4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- is a heterocyclic compound that contains a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- typically involves the reaction of thiazole derivatives with 2-methylphenylamine under specific conditions. One common method involves the use of hydrazide compounds and phenylacetic acid hydrazide, which are converted into thiosemicarbazides and subsequently into the desired thiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
Similar Compounds
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: This compound shares a similar thiazole ring structure and has comparable chemical properties.
4-Amino-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a similar heterocyclic structure and potential biological activity.
Uniqueness
4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
676553-49-4 |
|---|---|
分子式 |
C12H16N2O2S |
分子量 |
252.33 g/mol |
IUPAC 名称 |
[4-(hydroxymethyl)-2-(2-methylanilino)-5H-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C12H16N2O2S/c1-9-4-2-3-5-10(9)13-11-14-12(6-15,7-16)8-17-11/h2-5,15-16H,6-8H2,1H3,(H,13,14) |
InChI 键 |
CCJHZXMWTDZKIL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC2=NC(CS2)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]-](/img/structure/B12527176.png)
![(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12527178.png)

![2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol](/img/structure/B12527198.png)
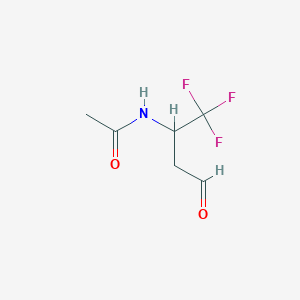
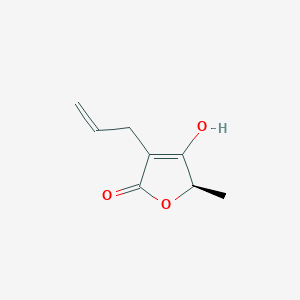
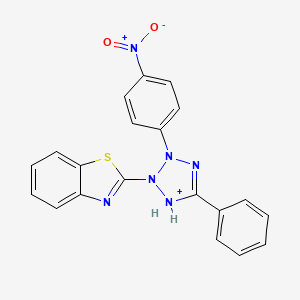
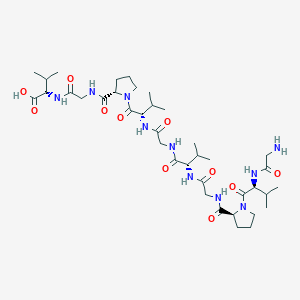
![4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one](/img/structure/B12527230.png)
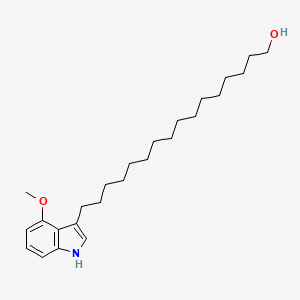
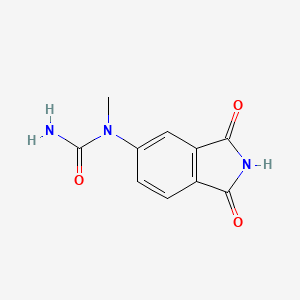
![1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527244.png)
